N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopentanecarboxamide

sEH Inhibition Enzyme Assay Species Selectivity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopentanecarboxamide is a synthetic small-molecule inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs) and linked to hypertension and inflammation. It is disclosed in US Patent 8,815,951 as compound 438, where it exhibits nanomolar inhibitory activity against both murine and human sEH in recombinant enzyme assays.

Molecular Formula C18H21NO2
Molecular Weight 283.371
CAS No. 1351631-42-9
Cat. No. B2802008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopentanecarboxamide
CAS1351631-42-9
Molecular FormulaC18H21NO2
Molecular Weight283.371
Structural Identifiers
SMILESC1CCC(C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C18H21NO2/c20-17(12-19-18(21)14-7-1-2-8-14)16-11-5-9-13-6-3-4-10-15(13)16/h3-6,9-11,14,17,20H,1-2,7-8,12H2,(H,19,21)
InChIKeyMGOOHNFJBIXODA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopentanecarboxamide (CAS 1351631-42-9): A Potent Soluble Epoxide Hydrolase Inhibitor


N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopentanecarboxamide is a synthetic small-molecule inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs) and linked to hypertension and inflammation [1]. It is disclosed in US Patent 8,815,951 as compound 438, where it exhibits nanomolar inhibitory activity against both murine and human sEH in recombinant enzyme assays [2]. Its structure features a cyclopentanecarboxamide core linked to a 1-naphthyl-2-hydroxyethyl moiety, placing it within a broad series of amide, urea, and carbamate-based sEH inhibitors.

Why N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopentanecarboxamide Cannot Be Replaced by Other sEH Inhibitors Without Quantitative Evaluation


Despite sharing a common target, sEH inhibitors within the same chemical series can exhibit significant variability in potency, species selectivity, and off-target profiles that are not predictable from structural similarity alone [1]. The cyclopentanecarboxamide class, exemplified by compound 438, includes analogs with subtle modifications to the amide linkage or aryl group that result in orders-of-magnitude differences in IC50 values [2]. Biochemical assay conditions, such as substrate choice and enzyme construct, further influence the apparent potency, making direct substitution of one inhibitor for another unreliable without matched comparative data.

Quantitative Differentiation Guide for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopentanecarboxamide


Comparative Potency Against Recombinant Murine sEH (MsEH)

Compound 438 demonstrates an IC50 of 0.05 ± 0.01 µM against recombinant murine sEH (MsEH) [1]. In the same assay from US Patent 8,815,951, a close structural analog, compound 260, exhibits an IC50 of 0.06 ± 0.01 µM [1]. While the two compounds are statistically equipotent, compound 438's activity is superior to compound 72 (IC50 = 0.11 ± 0.01 µM) and compound 248 (IC50 = 0.33 ± 0.05 µM), confirming that the specific cyclopentanecarboxamide-naphthyl scaffold is critical for maintaining high potency.

sEH Inhibition Enzyme Assay Species Selectivity

Comparative Potency Against Recombinant Human sEH (HsEH)

Against recombinant human sEH (HsEH), compound 438 displays an IC50 of 0.10 ± 0.01 µM [1]. This potency is matched by compound 260 (0.10 ± 0.01 µM) and compound 262 (0.10 ± 0.02 µM) but significantly exceeds the activity of other analogs such as compound 42 (0.13 ± 0.01 µM) and compound 72 (0.48 ± 0.01 µM) [1]. A separate high-throughput screening dataset using a different enzyme construct and fluorogenic substrate (CMNPC) reports an IC50 of 0.001 µM for compound 438, though this value lacks direct comparators within the same assay context [2].

Human sEH Clinical Translation Enzyme Inhibition

Activity Against Rodent vs. Human Epoxide Hydrolase 1

BindingDB data indicate that compound 438 inhibits mouse epoxide hydrolase 1 with an IC50 of 0.05 µM and human epoxide hydrolase 1 with an IC50 of 0.10 µM [1]. No direct comparison with the primary sEH inhibitor t-AUCB or other well-characterized sEH inhibitors is available in the same assay. However, the absence of selectivity between sEH and epoxide hydrolase 1 suggests that compound 438 may not offer advantages for applications requiring isoform-specific inhibition.

Selectivity Off-Target Epoxide Hydrolase 1

Chemical Scaffold Differentiation: Cyclopentanecarboxamide vs. Urea-Based Inhibitors

Compound 438 embodies a cyclopentanecarboxamide core, distinguishing it from the more extensively studied urea-based sEH inhibitors such as t-AUCB (IC50 ≈ 0.0013 µM for human sEH) [1]. While urea-based inhibitors are generally associated with higher potency and extensive pharmacokinetic characterization, the carboxamide scaffold may offer advantages in synthetic tractability and intellectual property freedom. No direct head-to-head pharmacokinetic or solubility comparison between compound 438 and t-AUCB is available in the public literature.

Scaffold Novelty Physicochemical Properties Patent Landscape

Recommended Application Scenarios for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopentanecarboxamide


In Vivo Murine Models of Hypertension and Vascular Inflammation

Compound 438 exhibits a balanced, sub-micromolar potency against both murine and human sEH (IC50 = 0.05 µM and 0.10 µM, respectively) [1]. This cross-species activity makes it suitable for preclinical studies in murine cardiovascular disease models, where target engagement must be maintained at therapeutically relevant concentrations without requiring species-specific tool compounds.

Chemical Biology Probe for Dual Epoxide Hydrolase Inhibition

The observed activity against both sEH and epoxide hydrolase 1 (mouse EH1 IC50 = 0.05 µM; human EH1 IC50 = 0.10 µM) [1] positions compound 438 as a useful probe for dissecting the interplay between the two epoxide hydrolase pathways, an application where highly selective sEH inhibitors would be inappropriate.

Structure-Activity Relationship (SAR) Studies on Carboxamide sEH Inhibitors

As a representative of the cyclopentanecarboxamide subclass within a broader patent series [1], compound 438 serves as a benchmark for SAR exploration, particularly for projects aiming to optimize potency beyond the 0.05-0.10 µM range while exploring the chemical space distinct from urea-based inhibitors.

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